molecular formula C13H9FOS B6363676 (2E)-1-(4-Fluorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1345959-93-4

(2E)-1-(4-Fluorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B6363676
CAS RN: 1345959-93-4
M. Wt: 232.27 g/mol
InChI Key: IBVXMMKEECGSBJ-BQYQJAHWSA-N
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Description

(2E)-1-(4-Fluorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, or 4-FPT, is a small molecule that has become increasingly popular in scientific research due to its unique properties. 4-FPT is a synthetic compound that has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound, along with other chalcone derivatives, has been synthesized via base-catalyzed Claisen-Schmidt condensation reactions. These compounds exhibit intra molecular hydrogen bonding and are stabilized through weak intermolecular interactions, as revealed by Hirshfeld surface analysis and X-ray diffraction studies (Salian et al., 2018).

Material Science and Pharmaceutical Applications

  • Substituted thiophenes, like (2E)-1-(4-Fluorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, are crucial in material science and pharmaceuticals, showing a wide range of biological activities and applications in organic electronics (Nagaraju et al., 2018).

Photoalignment in Liquid Crystals

  • Derivatives of this compound have been studied for their ability to promote photoalignment of nematic liquid crystals, which is influenced by the presence of fluoro-substituents and the position of the terminal thiophene moiety (Hegde et al., 2013).

Molecular Interaction Analysis

  • Research on chalcone derivatives, including (2E)-1-(4-Fluorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, involves detailed molecular interaction analysis using techniques like FT-IR, NMR, and X-ray diffraction, aiding in understanding their chemical and physical properties (Praveena et al., 2019).

Nonlinear Optical Properties

  • The compound has been studied for its nonlinear optical properties, showing potential in this area due to its hyperpolarizability and molecular stability as analyzed through NBO analysis (Najiya et al., 2014).

Antioxidant and Antimicrobial Activities

  • Novel derivatives of this compound have shown significant antioxidant and antimicrobial activities, suggesting its potential in pharmaceutical applications (Gopi et al., 2016).

Solvent Polarity Effects on Photophysical Properties

  • Studies have explored how solvent polarity affects the photophysical properties of related chalcone derivatives, which is crucial for applications in material science and sensing technologies (Kumari et al., 2017).

properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVXMMKEECGSBJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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